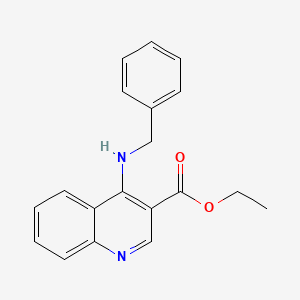

![molecular formula C22H26N2O4 B5552820 2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including various substitutions at the 8 position, has been explored for their potential as antihypertensive agents, providing a foundation for understanding the synthetic pathways that might be relevant for the compound (J. Caroon et al., 1981). Additionally, the reactivity of 4-benzoyl-5-phenylfuran-2,3-dione with certain spiro compounds suggests possible synthetic routes for creating complex diazaspiro structures (V. Konovalova et al., 2013).

Molecular Structure Analysis

The crystal structure of compounds with similar frameworks, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, has been determined, indicating the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings. This provides insight into the geometric and stereoelectronic properties that could be anticipated for the compound of interest (Wang et al., 2011).

Chemical Reactions and Properties

Spiro compounds like the one in focus often participate in various chemical reactions due to their unique structural features. The reactivity of similar diazaspiro[4.5]decanes with nitrones in [3+2] cycloaddition reactions to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives highlights their potential for engaging in complex synthetic transformations (A. Chiaroni et al., 2000).

Physical Properties Analysis

The physical properties of such compounds can be inferred from related studies. For example, the synthesis and characterization of biobased polyesters incorporating furan units suggest that the inclusion of furan rings could impart rigidity and potentially influence the material properties of the compound (Yi Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro compounds have been explored through various synthetic and analytical techniques. Studies on similar compounds provide insights into their potential chemical behavior, such as the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, which shed light on the functional group tolerance and reaction conditions suitable for manipulating the spiro framework (A. Farag et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research on similar spirocyclic and furan-containing compounds has led to innovative synthetic methods and detailed structural analyses. For instance, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through the [3+2] cycloaddition of methylenelactams with nitrones showcases a method for obtaining structurally complex spirocyclic compounds (A. Chiaroni et al., 2000). The envelope conformations of the isoxazolidine rings in these compounds highlight the stereochemical diversity achievable with such synthetic approaches.

Supramolecular Arrangements

Studies on cyclohexane-5-spirohydantoin derivatives, including compounds with structural motifs similar to 2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one, have revealed insights into their supramolecular arrangements. These compounds demonstrate the influence of substituents on the cyclohexane ring on their crystal structures and highlight the role of hydrogen bonding in their supramolecular organization (Sara Graus et al., 2010).

Anticancer and Antiangiogenic Activity

Research into the anticancer and antiangiogenic activities of compounds structurally related to this compound has been promising. Novel 3-arylaminobenzofuran derivatives, for example, have shown potent antiproliferative activity against cancer cells and inhibition of tubulin polymerization, demonstrating their potential in cancer therapy (R. Romagnoli et al., 2015).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters, has been explored for the synthesis of novel furan polyesters. These studies contribute to the development of sustainable materials with potential applications in various industries (Yi Jiang et al., 2014).

Eigenschaften

IUPAC Name |

2-benzyl-8-[5-(methoxymethyl)furan-2-carbonyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-27-15-18-7-8-19(28-18)21(26)23-11-9-22(10-12-23)13-20(25)24(16-22)14-17-5-3-2-4-6-17/h2-8H,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWPYAAOHFBNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

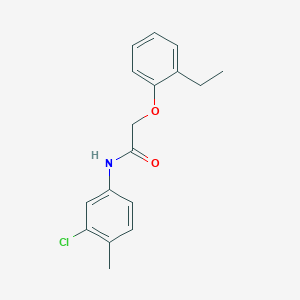

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

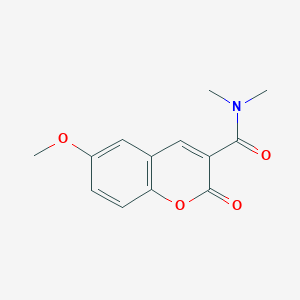

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

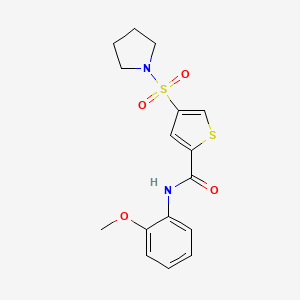

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)